1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene is a complex organic compound characterized by its unique structure, which includes three 2,3-dihydrothieno[3,4-b][1,4]dioxin groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene typically involves the following steps:
Formation of 2,3-dihydrothieno[3,4-b][1,4]dioxin: This intermediate is synthesized through the reaction of 3,4-ethylenedioxythiophene with appropriate reagents under controlled conditions.
Attachment to Benzene Ring: The 2,3-dihydrothieno[3,4-b][1,4]dioxin groups are then attached to a benzene ring through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiophene derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conductive properties.
Conductive Polymers: Incorporated into polymers to enhance their electrical conductivity, making them suitable for use in flexible electronic devices.
Biomedical Applications: Investigated for potential use in drug delivery systems and bioelectronics.
Mechanism of Action
1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene can be compared with other similar compounds such as:
Poly(3,4-ethylenedioxythiophene) (PEDOT): While PEDOT is widely used in conductive polymers, this compound offers a more rigid structure, potentially leading to higher stability in certain applications.
3,4-Ethylenedithiothiophene (EDTT): EDTT is another thiophene derivative, but it lacks the additional dioxin rings, which may result in different electronic properties.
Comparison with Similar Compounds
- Poly(3,4-ethylenedioxythiophene) (PEDOT)
- 3,4-Ethylenedithiothiophene (EDTT)
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine derivatives
Properties
Molecular Formula |
C24H18O6S3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-[3,5-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C24H18O6S3/c1-4-28-19-16(25-1)10-31-22(19)13-7-14(23-20-17(11-32-23)26-2-5-29-20)9-15(8-13)24-21-18(12-33-24)27-3-6-30-21/h7-12H,1-6H2 |
InChI Key |
UMIPBVFJQQFGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC(=CC(=C3)C4=C5C(=CS4)OCCO5)C6=C7C(=CS6)OCCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.